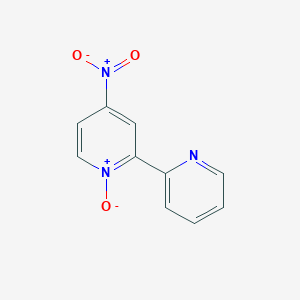

4-NITRO-2,2'-BIPYRIDINE-N-OXIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-12-6-4-8(13(15)16)7-10(12)9-3-1-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXORGAZSDCKPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391532 | |

| Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14163-00-9 | |

| Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 4 Nitro 2,2 Bipyridine N Oxide

Multi-Step Synthetic Routes

The most well-documented and reliable method for the preparation of 4-nitro-2,2'-bipyridine-N-oxide involves a sequential two-step process: the N-oxidation of 2,2'-bipyridine (B1663995) followed by a directed nitration reaction.

Oxidation Strategies for 2,2'-Bipyridine Precursors

The initial and crucial step in the synthesis is the selective oxidation of one of the nitrogen atoms in the 2,2'-bipyridine scaffold to form 2,2'-bipyridine-N-oxide. This transformation is typically accomplished using a strong oxidizing agent in an acidic medium. A common and effective method involves the use of hydrogen peroxide in conjunction with a strong acid like trifluoroacetic acid. nih.gov

A representative experimental procedure is as follows: To a solution of 2,2'-bipyridyl in trifluoroacetic acid, 30% hydrogen peroxide is added. nih.gov The reaction mixture is stirred at room temperature for a period, typically around 4 hours, to ensure the completion of the oxidation. nih.gov Following the reaction, the mixture is neutralized with a base, such as aqueous sodium hydroxide, and the product is extracted using an organic solvent like dichloromethane. nih.gov The combined organic layers are then washed, dried, and concentrated to yield 2,2'-bipyridine-N-oxide, which often solidifies under vacuum. nih.gov

| Reagent/Solvent | Role | Typical Conditions |

| 2,2'-Bipyridyl | Starting Material | - |

| Trifluoroacetic Acid | Acidic Medium | Used as solvent |

| 30% Hydrogen Peroxide | Oxidizing Agent | Added to the reaction mixture |

| 6N Sodium Hydroxide | Neutralizing Agent | Used during workup |

| Dichloromethane | Extraction Solvent | Used during workup |

This oxidation step is critical as the N-oxide functionality not only influences the electronic properties of the bipyridine system but also directs the subsequent nitration to the desired position.

Directed Nitration Procedures

With the 2,2'-bipyridine-N-oxide in hand, the subsequent step is the introduction of a nitro group at the 4'-position of the non-oxidized pyridine (B92270) ring. The N-oxide group is a strongly activating group for electrophilic substitution, directing the incoming electrophile to the para-position. The nitration is typically carried out using a nitrating mixture, which consists of a nitrate (B79036) salt and a strong acid.

In a typical procedure, 2,2'-bipyridine-N-oxide is dissolved in concentrated sulfuric acid. nih.gov To this solution, sodium nitrate is added portion-wise, and the reaction mixture is heated. nih.gov The temperature is generally maintained at around 100°C overnight to drive the reaction to completion. nih.gov After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base, such as 6N sodium hydroxide, which leads to the precipitation of the crude product. nih.gov The resulting solid, 4'-nitro-2,2'-bipyridine-N'-oxide, is then filtered, washed, and can be further purified by dissolving in an organic solvent, washing with water, and concentrating the organic phase. nih.gov

| Reagent/Solvent | Role | Typical Conditions |

| 2,2'-Bipyridine-N-oxide | Starting Material | - |

| Concentrated Sulfuric Acid | Solvent and Catalyst | - |

| Sodium Nitrate | Nitrating Agent | Added portion-wise |

| 6N Sodium Hydroxide | Neutralizing Agent | Used during workup |

| Dichloromethane | Extraction/Purification Solvent | Used during workup |

This directed nitration is a highly regioselective reaction, a direct consequence of the electronic influence of the N-oxide group.

Sequential Functionalization Approaches

The synthesis of this compound is a prime example of a sequential functionalization strategy. This approach involves the stepwise introduction of functional groups to a parent molecule to build up complexity in a controlled manner. In this case, the sequence is:

N-Oxidation: This initial step modifies the electronic properties of the bipyridine and sets the stage for the next functionalization.

Nitration: The second step introduces the nitro group at a specific position, guided by the directing effect of the N-oxide.

This sequential approach allows for a high degree of control over the final product's structure. While other sequential functionalizations of bipyridines are known, such as those involving halogenation followed by cross-coupling reactions, the oxidation-then-nitration route is the most direct and established method for the synthesis of the target compound.

One-Pot and Tandem Reaction Sequences

While multi-step syntheses are common, the development of one-pot or tandem reactions is a continual goal in synthetic chemistry to improve efficiency and reduce waste.

Nucleophilic Substitution-N-Oxide Reduction Processes

In the context of functionalized bipyridine N-oxides, a hypothetical tandem process could involve a nucleophilic aromatic substitution (SNAr) to introduce a functional group, followed by the reduction of the N-oxide. For instance, if a suitable leaving group were present on the bipyridine N-oxide ring system, a nucleophile could displace it. Subsequently, a reducing agent could be introduced to the same reaction vessel to deoxygenate the N-oxide, yielding a functionalized bipyridine.

However, for the specific synthesis of this compound, a one-pot nucleophilic substitution followed by N-oxide reduction is not a reported pathway. The established synthesis relies on electrophilic nitration rather than nucleophilic substitution to introduce the nitro group.

Advanced Synthetic Techniques for Bipyridine Derivatives

Modern synthetic chemistry offers a range of advanced techniques for the functionalization of heterocyclic compounds like bipyridines. While not yet specifically reported for the direct synthesis of this compound, these methods hold potential for future synthetic strategies.

One of the most powerful modern techniques is C-H functionalization. nih.gov This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. For bipyridine N-oxides, photoredox catalysis has been employed to achieve C-H alkylation and heteroarylation. nih.govacs.org These reactions are often initiated by the generation of radical species that can react with the bipyridine core.

Catalytic methods, particularly those employing transition metals like palladium, are also cornerstones of modern synthetic chemistry for the construction of bipyridine frameworks. mdpi.com These methods, such as Suzuki and Stille couplings, are highly effective for creating C-C bonds between pyridine units. While typically used to construct the bipyridine skeleton itself, variations of these catalytic methods could potentially be adapted for the late-stage functionalization of a pre-formed bipyridine N-oxide.

Although these advanced techniques offer exciting possibilities for the synthesis of complex bipyridine derivatives, the classical multi-step approach remains the most practical and well-documented route for the preparation of this compound.

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis. acs.org For heterocyclic compounds like pyridine N-oxides, this strategy allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. acs.orgnih.gov

One of the most direct methods to synthesize this compound is through the electrophilic nitration of 2,2'-bipyridine-N-oxide. umich.edu This reaction is a classic example of a C-H functionalization, where a C-H bond on the pyridine ring is directly replaced by a nitro group. The N-oxide group directs the nitration to the 4-position. A reported procedure involves dissolving 2,2'-bipyridine-N-oxide in concentrated sulfuric acid and treating it with a nitrating agent, such as sodium nitrate, at an elevated temperature. umich.edu The product is isolated after neutralization of the reaction mixture. umich.edu

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2,2'-Bipyridine-N-oxide | Sodium Nitrate (NaNO3) | Concentrated Sulfuric Acid (H2SO4) | 100°C, overnight | 37% |

Modern advancements in catalysis have led to the development of novel C-H functionalization protocols, particularly those catalyzed by transition metals like palladium. acs.orgnih.gov These methods enable the oxidative cross-coupling of pyridine N-oxides with various partners. acs.org For instance, palladium-catalyzed direct arylation has been shown to be highly effective for the ortho-functionalization of pyridine N-oxides with unactivated arenes. acs.orgnih.gov While a specific application for the synthesis of this compound using this method has not been detailed, it represents a viable and highly selective potential pathway. Such a strategy could involve the direct coupling of a pyridine N-oxide with a nitroarene, driven by a palladium catalyst and an oxidant. acs.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com Reactions such as the Suzuki, Stille, and Negishi couplings are widely employed for the construction of biaryl and heterobiaryl systems, including substituted bipyridines. cmu.edumdpi.comacs.org

The synthesis of this compound can be envisioned through various cross-coupling strategies. These approaches typically involve coupling two different pyridine-based building blocks. A plausible route is the Suzuki coupling, which joins a boronic acid or ester with a halide or triflate. mdpi.com This could involve the reaction of a 2-halopyridine-N-oxide with a 4-nitropyridine (B72724) boronic acid derivative, catalyzed by a palladium complex. mdpi.com The choice of ligand for the palladium catalyst is crucial to prevent catalyst deactivation by the bipyridine product. mdpi.com

Another powerful method is the Stille cross-coupling, which utilizes organostannane reagents. cmu.edu A potential pathway could involve the coupling of a 2-(tributylstannyl)pyridine-N-oxide with a 2-bromo-4-nitropyridine. Similarly, the Negishi reaction, which employs organozinc reagents, offers an efficient route for constructing the bipyridine skeleton from appropriate pyridyl-zinc and halopyridine precursors. acs.orgcapes.gov.br These methods provide a modular approach, allowing for the synthesis of a wide array of substituted bipyridines by varying the coupling partners. cmu.edumdpi.com

| Reaction Name | Pyridine A Derivative | Pyridine B Derivative | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pyridyl-boronic acid/ester | Halo-pyridine | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | mdpi.com |

| Stille Coupling | Organo(stannyl)pyridine | Halo-pyridine | Pd(0) catalyst (e.g., Pd(PPh3)4) | cmu.edu |

| Negishi Coupling | Organo(zinc)pyridine | Halo-pyridine | Pd(0) or Ni(0) catalyst | acs.orgcapes.gov.br |

These cross-coupling methodologies offer significant advantages in terms of functional group tolerance and adaptability, providing robust and versatile platforms for the synthesis of complex molecules like this compound from simpler, readily available precursors.

Reactivity Profiles and Mechanistic Investigations of 4 Nitro 2,2 Bipyridine N Oxide

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic rings in 4-nitro-2,2'-bipyridine-N-oxide. This electron-withdrawing nature deactivates the aromatic system towards electrophilic substitution. numberanalytics.comnih.gov The strong deactivating effect is a result of both the inductive effect and the resonance effect of the nitro group, which pull electron density away from the pyridine (B92270) and bipyridine rings. nih.gov Consequently, electrophilic attack is less likely to occur.

Conversely, this electron deficiency enhances the susceptibility of the aromatic rings to nucleophilic attack. numberanalytics.com The partial positive charges induced at the ortho and para positions to the nitro group make these sites attractive for nucleophiles. nih.gov In the context of this compound, the nitro group at the 4-position of one of the pyridine rings, combined with the N-oxide functional group, makes the pyridine ring particularly electron-deficient and thus more reactive towards nucleophiles. The N-oxide group itself can activate the pyridine ring for both nucleophilic and electrophilic substitutions, primarily at the 2- and 4-positions. researchgate.net

Mechanisms of Electrophilic and Nucleophilic Transformations

Reduction Pathways to Amino Derivatives

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. numberanalytics.commasterorganicchemistry.com For this compound, this transformation is crucial for accessing the corresponding amino derivative, which can serve as a versatile building block for more complex molecules.

The reduction process typically proceeds through a series of intermediates. numberanalytics.com The initial step involves the reduction of the nitro group (-NO2) to a nitroso group (-N=O). numberanalytics.com This is followed by further reduction to a hydroxylamine (B1172632) (-NHOH), which is then finally reduced to the amine (-NH2). numberanalytics.com

Several reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method for converting a nitro group to an amine. masterorganicchemistry.com For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) has been successfully achieved using iron and acetic acid. researchgate.net A similar approach can be applied to this compound.

It is important to note that the N-oxide group can also be reduced under certain conditions. For example, some reducing agents might selectively reduce the nitro group while leaving the N-oxide intact, whereas others might reduce both functionalities. researchgate.net

Table 1: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Conditions | Comments |

|---|---|---|

| Fe / HCl or Acetic Acid | Acidic | A classic and cost-effective method. masterorganicchemistry.comresearchgate.net |

| Sn / HCl | Acidic | Another traditional method for nitro group reduction. masterorganicchemistry.com |

| Zn / HCl | Acidic | Effective for nitro group reduction. masterorganicchemistry.com |

| H2 / Pd, Pt, or Ni | Catalytic Hydrogenation | Generally provides clean and high-yielding reductions. masterorganicchemistry.com |

| Na2S2O4 (Sodium Dithionite) | Aqueous | A milder reducing agent. |

| TiCl4 / LiAlH4 or Mg | Anhydrous THF | A powerful reducing system. researchgate.net |

Halogenation Reactions

The presence of the N-oxide function in this compound can facilitate halogenation reactions. The N-oxide group activates the pyridine ring, making substitution at specific positions more favorable. For pyridine-N-oxides in general, electrophilic substitution, including halogenation, is directed to the 4-position. However, in this specific compound, the 4-position is already occupied by a nitro group.

Nucleophilic substitution of the nitro group itself is a plausible pathway for introducing a halogen. The electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached electrophilic and thus susceptible to attack by a nucleophilic halide ion. This type of reaction is a well-established method for the functionalization of nitroaromatic compounds. researchgate.net

For example, the nitro group in 4-nitropyridine-N-oxide can be readily displaced by various negative ions, which would include halides. researchgate.net This provides a route to 4-halopyridine-N-oxides, which can then be deoxygenated to the corresponding 4-halopyridines. researchgate.net

Coupling Reaction Mechanisms

Palladium-Catalyzed Arylation and Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov In the context of this compound, these reactions can be utilized to introduce aryl or other organic fragments onto the bipyridine scaffold. The presence of a nitro group can influence the outcome of these reactions.

Direct arylation of nitro-substituted aromatics with aryl halides has been demonstrated. acs.org The N-oxide functionality in pyridine N-oxides has been shown to be effective in directing C-H activation for palladium-catalyzed cross-coupling reactions. nih.govrsc.org This provides a pathway for the direct arylation of the bipyridine core. For instance, palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles has been achieved using Ag2CO3 as an oxidant. researchgate.netnih.gov

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves a catalytic cycle that typically includes the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) species.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of these reactions and can be tailored to the specific substrates. nih.govnih.govacs.orgpsu.edu

Homocoupling Side Reactions

In palladium-catalyzed cross-coupling reactions, homocoupling of one of the coupling partners is a common side reaction. elsevierpure.com This can occur with either the aryl halide or the organometallic reagent, leading to the formation of symmetrical biaryl products. For example, in a reaction intended to couple this compound with an aryl boronic acid, the homocoupling of the aryl boronic acid could lead to the formation of a biaryl derived from the boronic acid, and the homocoupling of the bipyridine derivative could also occur.

The mechanism of homocoupling can vary depending on the reaction conditions. It can be promoted by the palladium catalyst and can sometimes be favored over the desired cross-coupling reaction, especially if the cross-coupling step is slow. Factors such as the nature of the substrates, the catalyst system, and the reaction temperature can influence the extent of homocoupling. elsevierpure.com In some cases, homocoupling is intentionally pursued to synthesize symmetrical bipyridine adducts, as it can be a more efficient route than cross-coupling for these specific products. elsevierpure.com

Redox Behavior and Electron Transfer Processes

The presence of the nitro group is expected to render the molecule susceptible to reduction. Aromatic nitro compounds are well-known to undergo stepwise reduction, initially forming a radical anion, which can be further reduced to a nitroso, hydroxylamino, and ultimately an amino group. The precise reduction potentials and the stability of the intermediates are highly dependent on the molecular structure and the experimental conditions, such as the solvent and pH.

The bipyridine unit itself is redox-active and can accept electrons to form radical anions and dianions. scripps.edu The N-oxide functional group significantly influences the electronic properties of the bipyridine system. The N-oxide group is electron-withdrawing, which generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates electron injection, making the compound easier to reduce. nih.gov Studies on N-oxide-functionalized bipyridines incorporated into polymers have shown a transition from p-type to n-type charge transport, underscoring the potent electron-accepting nature of the N-oxide group. nih.gov

Furthermore, the introduction of a nitro group onto the bipyridine N-oxide framework would further enhance its electron-deficient character. Research on mono- and di-nitro-substituted 2,2'-bipyridines has demonstrated that the nitro group significantly lowers the potential of the first reduction, which is localized on the nitro-pyridyl moiety. This indicates that the initial electron transfer process will likely involve the nitro group of this compound.

The mechanism of electron transfer to and from the molecule is anticipated to be complex. The initial reduction would likely be a one-electron process to form a radical anion. The stability and subsequent reaction pathways of this radical anion would be a key area of mechanistic investigation. In the absence of direct experimental data, theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in predicting the redox potentials and understanding the electronic structure of the various redox states of this compound.

Coordination Chemistry and Ligand Properties of 4 Nitro 2,2 Bipyridine N Oxide

Ligand Coordination Modes and Denticity

4-Nitro-2,2'-bipyridine-N-oxide exhibits remarkable versatility as a ligand, capable of adopting several coordination modes depending on the metal center, the steric and electronic environment, and the reaction conditions. smolecule.com Its primary modes of interaction with metal ions include monodentate, bidentate, and bridging coordination. smolecule.com

In its monodentate capacity, the ligand typically binds to a metal center exclusively through the oxygen atom of the N-oxide group. smolecule.com This mode is often observed in complexes where the metal ion has a high coordination number or when steric hindrance prevents the bipyridine nitrogen atoms from participating in coordination. smolecule.com The N-oxide oxygen acts as a potent σ-donor, forming stable bonds with a variety of transition metals. smolecule.com

As a bidentate ligand, this compound can chelate to a metal center using the two nitrogen atoms of the bipyridine rings. This is a common coordination mode for bipyridine-based ligands, forming a stable five-membered ring with the metal ion.

Furthermore, the ligand can function as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways, for instance, by coordinating to one metal via the N-oxide oxygen and to another via the bipyridine nitrogens, or by bridging two metal centers using the bipyridine nitrogens. This capability has been leveraged in the construction of coordination polymers. smolecule.com

Impact of the Nitro and N-Oxide Functionalities on Chelation

The presence of both a nitro group and an N-oxide functionality on the 2,2'-bipyridine (B1663995) scaffold significantly influences its coordination behavior. smolecule.com The nitro group, being a strong electron-withdrawing substituent, decreases the π-electron density of the bipyridine system. smolecule.com This electronic modification has a profound effect on the metal-ligand orbital interactions. smolecule.com The reduced electron density on the bipyridine nitrogen atoms can weaken their σ-donating ability, potentially affecting the stability of the resulting metal complexes.

Conversely, the N-oxide group introduces an additional coordination site, the oxygen atom, which is a hard donor and readily coordinates to metal ions. The N-oxide can be described as an inductively electron-withdrawing group, but it can also act as a resonance donor of electron density. researchgate.net This dual nature adds another layer of complexity to its coordination chemistry. The combination of these two functional groups results in a ligand with unique electronic properties compared to unsubstituted 2,2'-bipyridine or its simple N-oxide derivatives. smolecule.com

Synthesis and Structural Elucidation of Metal Complexes

The versatile coordination behavior of this compound has led to the synthesis and characterization of a variety of metal complexes.

Transition Metal Complexes (e.g., Platinum, Ruthenium, Bismuth)

Platinum: A number of platinum(II) complexes with nitro-substituted bipyridines have been prepared and studied. rsc.orgmanchester.ac.uk For instance, complexes of the type [Pt(x-NO₂-bipy)Cl₂] have been synthesized, where x represents the position of the nitro group. rsc.orgmanchester.ac.uk These syntheses typically involve the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the corresponding nitro-bipyridine ligand. mdpi.com Structural elucidation, often achieved through single-crystal X-ray diffraction, reveals a square-planar geometry around the Pt(II) center in many of these complexes. nih.gov

Ruthenium: Ruthenium complexes incorporating substituted bipyridine ligands are of significant interest. rsc.orgmdpi.comnih.gov The synthesis of such complexes often involves the reaction of a ruthenium precursor, like a Ru(II)-arene dimer, with the desired bipyridine ligand. mdpi.com While specific synthetic details for the this compound complex are not extensively documented in the provided search results, the general methodologies for preparing ruthenium-bipyridine complexes are well-established. niscpr.res.in

Bismuth: The coordination chemistry of bismuth with pyridine-type ligands has been explored, leading to the formation of various complexes. researchgate.net For example, the reaction of bismuth(III) thiolates with 2,2'-bipyridyl results in complexes like [Bi(SC₆F₅)₃(bipy)]. researchgate.net While specific examples with this compound are not detailed in the provided search results, the existing literature on bismuth-bipyridine complexes suggests that such compounds could be synthesized, potentially exhibiting interesting structural features due to the high coordination numbers often adopted by bismuth. researchgate.netacs.org The synthesis of bismuth(II) radical complexes has also been reported, highlighting the redox activity possible at the bismuth center. nih.gov

Main Group Metal Coordination Compounds

The coordination chemistry of this compound with main group metals is a less explored area compared to transition metals. However, studies on related ligands provide insights into potential coordination behaviors. For instance, adducts of lanthanide perchlorates with 4-nitropyridine-N-oxide have been synthesized and characterized. ias.ac.in These studies show that the ligand coordinates to the lanthanide ions through the oxygen atom of the N-oxide group. ias.ac.in The coordination numbers in these complexes can be high, for example, eight or seven, and in some cases, bridging ligands are observed. ias.ac.in It is plausible that this compound would form similar complexes with lanthanides and other main group metals, likely coordinating through the N-oxide oxygen.

Electronic and Geometric Structures of Coordination Compounds

The electronic and geometric structures of coordination compounds containing this compound are intricately linked to the nature of the metal ion and the specific coordination mode of the ligand.

Electronic Structure: The electronic properties of these complexes are heavily influenced by the nitro group. In platinum(II) complexes of nitro-substituted bipyridines, the lowest unoccupied molecular orbitals (LUMOs) are largely localized on the nitro-pyridyl moiety. rsc.orgresearchgate.net Upon complexation, there is a small but significant shift of electron density from the nitro groups. researchgate.net Spectroelectrochemical studies, including in situ UV/Vis/NIR and EPR spectroscopy, have been employed to probe the low-lying acceptor molecular orbitals involved in charge-transfer transitions. rsc.orgmanchester.ac.ukrsc.org These studies reveal that the electronic transitions in the visible region are often attributable to metal-to-ligand charge transfer (MLCT). wikipedia.org

Geometric Structure: X-ray crystallography is the definitive method for determining the geometric structures of these complexes. For square-planar complexes, such as those of Pt(II), the coordination geometry is well-defined. nih.govwikipedia.org In octahedral complexes, which are common for many transition metals like ruthenium, the ligand can occupy two coordination sites in a bidentate fashion. wikipedia.org The bond lengths and angles within the coordinated ligand can provide insights into the electronic effects of the nitro and N-oxide groups. For example, coordination to a metal ion can lead to changes in the C-N and N-O bond lengths of the nitro group and the N-O bond length of the N-oxide group, reflecting the redistribution of electron density upon complexation.

Catalytic Applications of 4 Nitro 2,2 Bipyridine N Oxide and Its Derived Complexes

Organocatalytic Applications

As a standalone organic molecule, 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE leverages its inherent Lewis basicity to catalyze reactions, particularly in the realm of asymmetric synthesis.

Heteroaromatic N-oxides are classified as strong Lewis bases owing to the polarization of the N-O bond. nih.gov This characteristic is central to their function as organocatalysts. The oxygen atom of the N-oxide group possesses high nucleophilicity, enabling it to activate substrates in catalytic cycles. acs.org In the context of asymmetric synthesis, chiral N-oxides, particularly those based on bipyridine scaffolds, have proven to be highly effective catalysts capable of inducing high levels of stereocontrol under mild reaction conditions. nih.gov

The catalytic utility of this structural motif was significantly highlighted in the development of axially chiral 2,2′-bipyridine N,N′-dioxides. nih.gov While research specifically detailing the asymmetric catalytic applications of this compound is specific, the principles derived from related chiral 4-aryl-pyridine-N-oxides (ArPNOs) are directly applicable. These catalysts have been successfully employed in acylative dynamic kinetic resolutions, achieving high yields and excellent enantioselectivity. acs.org The presence of the nitro group in the 4-position is expected to modulate the Lewis basicity of the N-oxide oxygen, influencing its catalytic activity and selectivity in such transformations.

A prominent application of pyridine-N-oxide-based organocatalysts is the activation of organosilicon reagents. acs.org The strong Lewis basicity of the N-oxide oxygen allows it to interact with Lewis acidic silicon compounds, such as allyltrichlorosilanes, effectively activating the carbon-silicon bond for subsequent reactions. nih.gov This activation strategy is the cornerstone of the well-established Sakurai–Hosomi–Denmark-type allylation reactions. nih.gov

Chiral bipyridine N,N'-dioxides have been shown to be efficient catalysts for the enantioselective addition of allyltrichlorosilanes to aldehydes. acs.orgnih.gov The catalyst's N-oxide oxygen attacks the silicon atom, forming a hypervalent siliconate intermediate which facilitates the transfer of the allyl group to the electrophilic aldehyde. The chiral environment provided by the catalyst backbone directs the approach of the reactants, leading to high enantioselectivity in the final alcohol product. The electronic modifications imparted by the nitro group on the this compound backbone can fine-tune the catalyst's interaction with the organosilicon reagent, potentially enhancing reaction rates and stereochemical outcomes.

| Catalyst Type | Reagent | Substrate | Product | Application |

| Chiral 2,2'-Bipyridine (B1663995) N,N'-Dioxides | Allyltrichlorosilane | Aldehydes | Chiral Allylic Alcohols | Asymmetric Allylation |

| Chiral 4-Aryl-Pyridine-N-Oxides | Trimethylsilylcyanide | Aldehydes, Ketones | Cyanohydrins | Asymmetric Cyanosilylation |

| Chiral 2,2'-Biquinoline N,N'-Dioxide | Allyltrichlorosilane | Cinnamaldehyde | Chiral Allylic Alcohols | Asymmetric Allylation |

Transition Metal Catalysis Involving this compound Ligands

The ability of this compound to act as a bidentate ligand allows it to form stable complexes with a variety of transition metals. smolecule.com The electronic properties of the ligand, governed by the nitro and N-oxide groups, significantly influence the catalytic activity of the resulting metal complexes. smolecule.com

Complexes derived from bipyridine ligands are well-known for their catalytic activity in reductive transformations. For instance, nickel bipyridyl complexes have been utilized to catalyze the reductive amination of nitroarenes. nih.gov In these systems, the metal complex facilitates the reduction of the nitro group, enabling the formation of new carbon-nitrogen bonds. nih.gov

While specific studies on this compound complexes in this area are emerging, related systems demonstrate the principle. Organocatalytic systems using 4,4'-bipyridine have been shown to mediate the reduction of aromatic nitro groups in the presence of diboron reagents, a reaction that can be applied to prodrug activation. nih.govacs.org Transition metal complexes of this compound are explored for similar transformations, including hydrogenation processes, where the ligand's electronic profile can be tuned to optimize catalytic efficiency. smolecule.com

One of the most significant applications of this compound as a ligand is in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. smolecule.com The ligand's ability to stabilize the metal center in various oxidation states is crucial for the catalytic cycle of these reactions.

Ruthenium complexes incorporating this ligand have shown exceptional performance in C-H bond functionalization and cross-coupling processes. smolecule.com Furthermore, palladium and rhodium complexes featuring this compound have been employed in C-C bond formation reactions. smolecule.com The electron-withdrawing nature of the nitro group can enhance the catalytic activity of the metal center, making these complexes highly effective for a range of organic transformations. smolecule.com

| Metal Center | Reaction Type | Substrate Class | Bond Formed |

| Ruthenium | C-H Functionalization | Arenes, Alkenes | C-C, C-X |

| Ruthenium | Cross-Coupling | Aryl Halides, Boronic Acids | C-C |

| Palladium | Cross-Coupling | Aryl Halides, Olefins | C-C |

| Rhodium | Hydrogenation / C-C Coupling | Alkenes, Alkynes | C-H, C-C |

The field of electrocatalysis has also benefited from the unique properties of this compound and related structures. The compound and its complexes have been utilized in electrocatalytic systems, where they can enhance the efficiency of reactions. smolecule.com Bipyridine-based ligands are frequently used in the design of molecular catalysts for important energy-related reactions.

For example, nickel complexes with 2,2'-bipyridine ligand frameworks have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net Similarly, cobalt complexes with modified 2,2'-bipyridine backbones are studied for the electrochemical reduction of dioxygen (O₂). nih.gov The redox potential and catalytic behavior of these metal complexes are highly dependent on the electronic nature of the ligand. The presence of the nitro and N-oxide groups in this compound provides a mechanism to tune the electronic structure of the metal center, thereby influencing its activity and selectivity in electrocatalytic processes. smolecule.com

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-nitro-2,2'-bipyridine-N-oxide in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. The presence of the nitro group and the N-oxide functionality induces significant changes in the electron density of the bipyridine rings, leading to characteristic shifts in the NMR spectrum that aid in its structural confirmation.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₇N₃O₃. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as characteristic fragments are produced upon ionization. The identification of the N-oxide group by mass spectrometry is a key analytical step. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Nitro (NO₂) | Scissoring Bend | 835 - 890 |

Table 1: Characteristic Infrared Absorption Frequencies for the Nitro Group. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Probing Hydrogen-Bond Donor Ability of Solvents

The UV-Vis absorption spectrum of this compound is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This property makes it a useful probe for investigating the hydrogen-bond donor (HBD) ability of different solvents. nih.govresearchgate.net The position of the absorption maximum can shift depending on the solvent's polarity and its capacity to form hydrogen bonds with the N-oxide and nitro groups of the molecule.

Analysis of Electronic Transitions and Charge Transfer

The electronic spectrum of this compound is characterized by electronic transitions that can involve charge transfer. The presence of the electron-withdrawing nitro group and the electron-donating N-oxide group on the bipyridine framework can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. nih.gov The energy and intensity of these bands are influenced by the electronic interplay between these functional groups and the aromatic system. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound is crucial for understanding its electron-transfer properties, which are of significant interest in fields such as catalysis and materials science. While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical characteristics can be inferred from studies on closely related nitro-substituted bipyridines and bipyridine N-oxides.

The electrochemical reduction of nitroaromatic compounds is a well-established process, and in the context of the bipyridine framework, the presence of the electron-withdrawing nitro group is expected to facilitate reduction. Similarly, the N-oxide functional group can also influence the redox properties of the molecule.

Research on a series of mono- and di-nitro-substituted 2,2'-bipyridines provides valuable insight into the expected electrochemical behavior. rsc.org These studies, employing techniques such as cyclic voltammetry and in situ spectroelectrochemistry, have systematically investigated the effect of the number and position of nitro groups on the reduction potentials of the bipyridine core. rsc.org

The initial reduction of nitro-substituted bipyridines is typically a one-electron process leading to the formation of a radical anion. The potential at which this reduction occurs is sensitive to the position of the nitro group. For instance, studies on various isomers have shown that the first reduction potential is influenced by the location of the nitro substituent on the pyridine (B92270) ring. rsc.org

The following table summarizes the first and second reduction potentials for a series of mono- and di-nitro-substituted 2,2'-bipyridines, which can serve as a reference for estimating the electrochemical behavior of this compound. The presence of the N-oxide group in the target compound would likely shift these potentials, but the general trends observed with nitro substitution are expected to be relevant.

| Compound | First Reduction Potential (Ered1) [V vs. Fc/Fc+] | Second Reduction Potential (Ered2) [V vs. Fc/Fc+] |

|---|---|---|

| 3-nitro-2,2'-bipyridine | -1.51 | -2.09 |

| 4-nitro-2,2'-bipyridine | -1.30 | -1.92 |

| 5-nitro-2,2'-bipyridine | -1.34 | -1.85 |

| 3,3'-dinitro-2,2'-bipyridine | -1.31 | -1.60 |

| 4,4'-dinitro-2,2'-bipyridine (B97881) | -1.10 | -1.33 |

| 5,5'-dinitro-2,2'-bipyridine | -1.19 | -1.42 |

Data sourced from electrochemical studies on nitro-substituted bipyridines. rsc.org

The data clearly indicates that the 4-nitro substitution results in a less negative reduction potential compared to the 3-nitro and 5-nitro isomers, suggesting that the LUMO (Lowest Unoccupied Molecular Orbital) is lower in energy for the 4-nitro derivative. rsc.org This trend is also observed in the di-nitro substituted compounds, with 4,4'-dinitro-2,2'-bipyridine exhibiting the least negative reduction potentials. rsc.org

For this compound, it is anticipated that the first reduction will be localized on the nitro-substituted pyridine ring, similar to the non-oxidized analogues. The N-oxide group, being electron-withdrawing, is expected to further lower the energy of the LUMO, potentially leading to a less negative reduction potential compared to 4-nitro-2,2'-bipyridine. The reversibility of the redox processes would depend on the stability of the resulting radical anion and dianion species in the chosen solvent and electrolyte system.

Computational and Theoretical Investigations of 4 Nitro 2,2 Bipyridine N Oxide

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies, particularly those leveraging Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic landscape of nitrated bipyridine derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-nitro-2,2'-bipyridine-N-oxide, DFT calculations, often at the B3LYP/6-31G(d) or similar levels of theory, are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. acs.orgnih.gov These calculations solve for the electron density that minimizes the total energy of the molecule, thereby providing key information on bond lengths, bond angles, and dihedral angles. For instance, in related nitrated bipyridine N,N'-dioxides, DFT has been used to compare the computationally optimized structure with experimental data from X-ray crystallography, showing good agreement. nih.gov The presence of the electron-withdrawing nitro group and the polar N-oxide group significantly influences the geometry of the pyridine (B92270) rings and the bond connecting them. nih.gov Challenges in geometry optimization can arise, particularly with nitro groups, but modern computational software and methods can effectively handle these complexities. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Bipyridine Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of bipyridinium ions. acs.org |

| B3LYP | 6-31G(d) | Investigation of electronic structure and conformation of N-oxide-functionalized bipyridine polymers. nih.gov |

| B3LYP | 6-311G(d,p) | Comparison of optimized structure with solid-state molecular structure of a bipyridyl N,N'-dioxide complex. nih.gov |

| wb97xd | 6-311+G(d) | Exploration of regioselectivity and reaction mechanisms in cycloaddition reactions involving nitrile N-oxides. mdpi.com |

This table is for illustrative purposes and may not be exhaustive.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

For this compound, the presence of the electron-withdrawing nitro group and the N-oxide functionality significantly impacts the energies and distributions of these frontier orbitals. DFT calculations show that the N-oxide group can effectively lower the LUMO energy level, enhancing the electron-accepting properties of the molecule. nih.gov In related nitro-substituted 2,2'-bipyridines, the LUMO is largely localized on the nitro-pyridyl moiety. researchgate.net This localization of the LUMO is a critical factor in determining the molecule's reactivity in processes like charge transfer. The energy gap between the HOMO and LUMO is also a crucial parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 2: Conceptual Overview of Frontier Orbital Analysis

| Orbital | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Determines the molecule's ability to act as a nucleophile or electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Determines the molecule's ability to act as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and the energy required for electronic excitation. |

Conformational Analysis and Intramolecular Dynamics

The 2,2'-bipyridine (B1663995) scaffold is not rigid; the two pyridine rings can rotate around the central C-C bond. This rotation gives rise to different conformations, each with a distinct energy. Computational methods are used to perform a conformational analysis, mapping the potential energy surface as a function of the dihedral angle between the rings. These studies help identify the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. acs.org For substituted bipyridines, the nature and position of the substituents, such as the nitro and N-oxide groups in this compound, will influence the preferred conformation due to steric and electronic effects. Intramolecular interactions, such as hydrogen bonding in related systems, can also play a significant role in stabilizing certain conformations. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comrsc.org By modeling the reactants, transition states, intermediates, and products, researchers can construct a detailed energy landscape for a given reaction involving this compound. This includes calculating the activation energies, which are the energy barriers that must be overcome for a reaction to proceed, and the reaction energies, which indicate whether a reaction is exothermic or endothermic. nih.gov For example, computational studies on the reactions of related pyridine N-oxides have provided insights into their reactivity towards nucleophiles and electrophiles. researchgate.netacs.org These models can reveal the intricate details of bond-breaking and bond-forming processes. mdpi.com

Theoretical Prediction of Reactivity and Selectivity

Building on the understanding of electronic structure and reaction mechanisms, computational methods can predict the reactivity and selectivity of this compound. For instance, the calculated distribution of electron density and electrostatic potential can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. nih.gov The regioselectivity of reactions, such as nitration, on the bipyridine N-oxide core can be rationalized by examining the stability of the potential intermediates. researchgate.net In catalysis, theoretical predictions of selectivity are crucial for designing more efficient and specific catalysts. acs.org FMO theory is also a valuable tool in this context, as the interaction between the HOMO of a nucleophile and the LUMO of an electrophile often governs the outcome of a reaction. wikipedia.org

Computational Studies on Related Nitrated Bipyridine Derivatives

The computational investigation of this compound is often contextualized by studies on a broader range of nitrated bipyridine derivatives. These studies explore how the number and position of nitro groups affect the electronic properties of the bipyridine system. researchgate.net For example, research on mono- and di-nitro-substituted 2,2'-bipyridines has shown how different substitution patterns influence the localization of the LUMO. researchgate.net Furthermore, computational studies extend to the metal complexes of these ligands, investigating how coordination to a metal ion alters the electronic structure and reactivity of the nitrated bipyridine. Other related research includes computational analysis of co-crystals formed between nitrated compounds and bipyridines, and studies on the anticancer effects of various 2,2'-bipyridine derivatives. rsc.orgnih.gov

Biological Interactions and Mechanistic Studies of 4 Nitro 2,2 Bipyridine N Oxide

Cellular Mechanisms of Action

The cellular mechanisms of action for 4-nitro-2,2'-bipyridine-N-oxide are not yet fully elucidated but can be inferred from its structural components. The presence of both a nitro group and an N-oxide function suggests a complex interplay with cellular systems, potentially leading to a variety of biological outcomes.

Induction of Apoptotic Pathways

While direct studies on this compound's ability to induce apoptosis are limited, the broader class of nitroaromatic compounds and N-oxides has been shown to trigger programmed cell death. The generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) through the metabolism of the nitro group can induce cellular stress, a key trigger for apoptosis. High concentrations of nitric oxide (NO), a potential metabolite, can lead to cell cycle arrest and apoptosis. nih.gov The N-oxide group itself can also contribute to cytotoxicity, which may involve apoptotic pathways.

Interaction with Cellular Components and Enzymes

The biological activity of this compound is likely dependent on its interactions with various cellular components and enzymes. The N-oxide moiety is highly polar and can form strong hydrogen bonds, potentially influencing the compound's interaction with biological macromolecules. nih.gov

One of the primary mechanisms for nitroaromatic compounds is their reductive bioactivation by nitroreductases. nih.gov This process is crucial for their biological effects and can lead to the production of cytotoxic metabolites.

Table 1: Potential Cellular Interactions of this compound

| Cellular Target | Potential Interaction | Implied Consequence |

| Nitroreductases | Enzymatic reduction of the nitro group | Activation of the compound to a more reactive form |

| DNA | Intercalation or oxidative damage by metabolites | Genotoxicity and potential for anticancer activity |

| Cellular Thiols (e.g., Glutathione) | Depletion by reactive metabolites | Increased oxidative stress |

| Heme Proteins (e.g., Cytochromes) | Binding of nitric oxide metabolite | Inhibition of mitochondrial respiration |

| Kinases and Signaling Proteins | Modulation of activity by NO/RNS | Alteration of cellular signaling pathways |

Antimicrobial and Antiparasitic Activity Mechanisms

Nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents. nih.gov Their mechanism of action is primarily based on the reductive activation of the nitro group within the target organism, which is often more efficient in anaerobic or microaerophilic environments characteristic of many pathogens.

The reduction of the nitro group generates a cascade of reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, and ultimately reactive nitrogen species like nitric oxide. nih.gov These reactive species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, leading to microbial cell death. The N-oxide group can enhance the water solubility of the compound and may also contribute to its antimicrobial properties, as observed with other N-oxide-containing surfactants. nih.gov

Genotoxicity and DNA Damage Pathways

A significant aspect of the biological activity of nitroaromatic compounds is their potential for genotoxicity. The metabolites generated from the reduction of the nitro group can directly interact with DNA, causing damage. For instance, the related compound 4-nitroquinoline-N-oxide is a well-known carcinogen that induces DNA adducts and oxidative DNA damage. sigmaaldrich.com

The genotoxic effects of nitric oxide and its derivatives, such as peroxynitrite, are also well-documented. sigmaaldrich.comnih.gov These species can cause DNA strand breaks, base modifications, and other forms of DNA damage, which can lead to mutations if not properly repaired. sigmaaldrich.comsigmaaldrich.com The position of the nitro group on the aromatic ring can influence the genotoxic potential of nitro-compounds. nih.gov

Pharmacological Relevance and Drug Development Potential

The unique chemical structure of this compound makes it a compound of pharmacological interest. Heterocyclic N-oxides are considered an emerging class of therapeutic agents with diverse applications. nih.govnih.gov The N-oxide moiety can act as a bioisostere for other functional groups and can be a key determinant of a molecule's pharmacological profile. nih.gov

The potential for this compound to act as a hypoxia-activated prodrug is a particularly attractive feature for drug development, especially in the context of cancer therapy. nih.gov Tumors often have hypoxic (low oxygen) regions where nitroreductase activity is enhanced, which could lead to the selective activation of this compound and targeted tumor cell killing. Furthermore, the ability of N-oxides to mimic or donate nitric oxide suggests potential applications in cardiovascular diseases and as antimicrobial agents. nih.govnih.gov However, the potential for genotoxicity would need to be carefully evaluated in any drug development program.

Q & A

Q. What are the established synthetic routes for 4-nitro-2,2'-bipyridine-N-oxide?

The synthesis typically involves asymmetric oxidation of 2,2'-bipyridine using 3-chlorobenzoperoxoic acid, followed by nitrification with a mixture of H₂SO₄ and HNO₃. This yields this compound (compound b in ). Key steps include controlling reaction stoichiometry and temperature to avoid over-nitration. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- IR Spectroscopy : Detect characteristic nitro (N–O stretching ~1520–1350 cm⁻¹) and N-oxide (broad band ~1250–1150 cm⁻¹) functional groups.

- NMR : The aromatic proton environment (e.g., δ 8.2 ppm for nitro-adjacent protons) and splitting patterns distinguish substituent positions.

- Mass Spectrometry : Confirm molecular weight (e.g., calculated for C₁₀H₈N₃O₃: 226.06 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling nitro-aromatic N-oxides?

While specific safety data for this compound is limited, related nitro-N-oxides (e.g., 4-nitropyridine N-oxide) may pose hazards such as skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to minimize decomposition. Monitor for HNOC (Hazards Not Otherwise Classified) risks via SDS guidelines .

Advanced Research Questions

Q. What strategies enable functionalization of the nitro group in this compound?

The nitro group can be replaced via nucleophilic aromatic substitution. For example, in the presence of PBr₃, nitro is replaced by bromide to yield 4-bromo-2,2'-bipyridine-N-oxide. Reaction conditions (e.g., temperature, catalyst) must optimize electron-deficient aromatic ring activation while preserving the N-oxide moiety .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from tautomerism or impurities. Strategies include:

Q. What chromatographic methods detect nitro and N-oxide impurities?

- UHPLC-HRMS : Effective for trace impurity profiling. For example, TiCl₃-based reduction coupled with UHPLC separates nitro and N-oxide derivatives, while HRMS confirms molecular formulas .

- HPLC with Derivatization : Fluorescent tags (e.g., NBD-CO-Oz) enhance detection limits for polar nitro compounds .

Q. How is this compound applied in catalysis or materials science?

It serves as a ligand precursor in artificial photosynthesis. For instance, Suzuki coupling of 4-bromo-2,2'-bipyridine-N-oxide (derived from the nitro compound) with boronic acids generates terpyridine analogs for light-harvesting complexes. Monitor reaction yields (~30%) and ligand stability under photocatalytic conditions .

Methodological Notes

- Synthetic Optimization : Use kinetic studies to refine nitrification steps and minimize side reactions.

- Analytical Cross-Check : Combine X-ray crystallography (e.g., CCDC 2035503 ) with spectroscopy for unambiguous characterization.

- Biological Assays : Adapt MTT or NF-κB reporter assays (as in ) to evaluate bioactivity, ensuring cytotoxicity controls for nitro-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.